Ethyl 2-(bromomethyl)acrylate Ethyl 2-(bromomethyl)acrylate Ethyl 2-(bromomethyl)acrylate is an allylic alkylating reagent.

Brand Name: Vulcanchem
CAS No.: 17435-72-2
VCID: VC20772238
InChI: InChI=1S/C6H9BrO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3
SMILES: CCOC(=O)C(=C)CBr
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol

Ethyl 2-(bromomethyl)acrylate

CAS No.: 17435-72-2

Cat. No.: VC20772238

Molecular Formula: C6H9BrO2

Molecular Weight: 193.04 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(bromomethyl)acrylate - 17435-72-2

Specification

CAS No. 17435-72-2
Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
IUPAC Name ethyl 2-(bromomethyl)prop-2-enoate
Standard InChI InChI=1S/C6H9BrO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3
Standard InChI Key MTCMFVTVXAOHNQ-UHFFFAOYSA-N
SMILES CCOC(=O)C(=C)CBr
Canonical SMILES CCOC(=O)C(=C)CBr

Introduction

Physical and Chemical Properties

Ethyl 2-(bromomethyl)acrylate (CAS: 17435-72-2) is characterized by several distinctive physical and chemical properties that make it valuable in organic synthesis. Its molecular structure contains a reactive bromine-substituted methyl group attached to an α-carbon of an acrylate moiety, providing multiple reactive sites for chemical transformations.

Basic Physical Properties

The compound exists as a colorless to yellow liquid under standard conditions. Below is a comprehensive table detailing its physical and chemical properties:

PropertyValue
Molecular FormulaC₆H₉BrO₂
Molecular Weight193.038 g/mol
Physical StateLiquid
ColorColorless to Yellow
Density1.4±0.1 g/cm³
Boiling Point191.9±23.0 °C at 760 mmHg (38°C at 0.8 mmHg)
Melting Point134-136°C
Flash Point69.9±22.6 °C (81°C)
Refractive Index1.479 (1.471)
LogP2.41
Vapor Pressure0.5±0.4 mmHg at 25°C
Storage Condition2-8°C

These physical properties highlight the compound's moderate volatility and lipophilicity, important considerations for both synthetic applications and handling procedures .

Structural Features

Ethyl 2-(bromomethyl)acrylate's structure contains several reactive functional groups that contribute to its utility in organic synthesis:

  • An α,β-unsaturated carbonyl system that can participate in Michael addition reactions

  • A bromomethyl group that serves as an excellent leaving group for nucleophilic substitution

  • An ethyl ester functionality that can undergo various transformations

  • A terminal alkene that can participate in addition reactions and cycloadditions

The SMILES notation for the compound is CCOC(=O)C(=C)CBr, representing its structural arrangement in a linear format .

Synthesis Methods

Several synthetic approaches have been developed for preparing ethyl 2-(bromomethyl)acrylate, with variations tailored to specific laboratory requirements and scale considerations.

Synthesis from Diethyl Malonate

One common synthetic route utilizes diethyl malonate as the starting material:

  • A suspension of sodium hydride (80% dispersion in oil, 0.36g, 12mmol) in acetonitrile (10mL) is prepared

  • Diethyl malonate (1.60g, 10mmol) is added, and the mixture is stirred at room temperature for 15 minutes

  • A solution of ethyl α-(bromomethyl)acrylate (1.93g, 10mmol) in acetonitrile (5mL) is added slowly

  • The mixture is stirred for 2 hours, then poured into water and extracted with diethyl ether

This approach represents a modified procedure based on the work of S. E. Drewes, G. Loizou, and G. H. P. Roos published in Synthetic Communications (1987) .

Alternative Synthesis Methods

Applications in Organic Chemistry

Ethyl 2-(bromomethyl)acrylate serves as a valuable building block in organic synthesis due to its multifunctional nature and reactivity pattern.

Synthesis of α-Methylene Lactones and Lactams

The compound is particularly useful as an electrophile for various organometallic reagents in the synthesis of α-methylene lactones and lactams, which are important structural motifs found in many natural products and bioactive compounds .

Phosphine-Catalyzed Domino Assembly

Recent research has revealed the remarkable ability of 2-(bromomethyl)acrylates to undergo phosphine-catalyzed domino assembly processes. In a groundbreaking study, researchers discovered that treatment of methyl 2-(bromomethyl)acrylate with PPh₃ (40 mol%) and triethylamine led to an extraordinary hexamerization reaction:

  • Six molecules of 2-(bromomethyl)acrylate were assembled in a regio- and stereoselective manner

  • The process formed seven carbon-carbon bonds and controlled four stereocenters

  • The reaction yielded a centrosymmetric pentaene containing two cyclohexenyl units

  • This transformation proceeded through a dimerization/double Diels-Alder cycloaddition sequence

The ethyl ester variant of the compound (ethyl 2-(bromomethyl)acrylate) also successfully participated in this reaction, forming complex bicyclic structures .

Reaction Optimization Studies

Researchers have extensively studied the reaction conditions for the phosphine-catalyzed hexamerization process:

EntryCatalystBaseTemperatureTimeYield (%)
1PPh₃ (40 mol%)TEAr.t.72 h81
2PPh₃ (40 mol%)TEA40°C7 h63
3PPh₃ (1.0 mmol)TEAr.t.24 h63
4PPh₃ (10 mol%)TEAr.t.24 htraces
5-7PPh₃ (40 mol%)DIPEA/Na₂CO₃/K₂CO₃r.t.24 hunsatisfactory
8-10Cy₃P/nBu₃P/JohnPhosTEAr.t.24 htarry products
11tri-2-furylphosphineTEAr.t.24 h69

These studies highlight the importance of catalyst loading, base selection, reaction temperature, and duration for achieving optimal yields in this complex transformation .

Hazard CategoryStatements
GHS ClassificationGHS07 (Warning)
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
H227: Combustible liquid
Risk PhrasesR36/37/38
Safety PhrasesS26, S36
WGK Germany3 (severe hazard to waters)

These hazard classifications indicate that the compound poses moderate health and environmental risks that necessitate appropriate handling procedures .

Recent Research Developments

Recent scientific investigations have significantly expanded our understanding of ethyl 2-(bromomethyl)acrylate's potential in complex organic transformations.

Hexamerization Reactions

The most noteworthy recent development is the discovery of the phosphine-catalyzed hexamerization process. This reaction represents a powerful method for constructing complex molecular architectures from relatively simple starting materials:

  • The hexamerization proceeds through a key intermediate, 2,5-dicarbomethoxy-1,3,5-triene

  • The intermediate undergoes further transformations leading to bicyclic products

  • The process has been successfully scaled up to 3.0 mmol, providing the hexamerized product in 76% yield after a 120-hour reaction

Structure Variations and Reactivity

Researchers have explored the reactivity of various 2-(bromomethyl)acrylate esters including:

  • Methyl 2-(bromomethyl)acrylate

  • Ethyl 2-(bromomethyl)acrylate

  • Benzyl 2-(bromomethyl)acrylate

  • n-Butyl 2-(bromomethyl)acrylate

  • tert-Butyl 2-(bromomethyl)acrylate

Each of these variants successfully participated in the hexamerization process, though yields varied depending on the steric hindrance of the ester group .

Additionally, researchers found that methyl 2-chloromethyl acrylate could also undergo the hexamerization reaction, while corresponding Morita-Baylis-Hillman (MBH) acetates or carbonates were unreactive in this transformation .

Further Transformations and Future Directions

The bicyclic products obtained from the hexamerization process have been shown to undergo additional transformations:

  • Double 1,3-dipolar cycloaddition with benzonitrile oxide, generating tetracyclic bis-isoxazole adducts

  • Computational studies (DFT) of the Diels-Alder steps supported the proposed mechanism and observed selectivity

Future research directions may include exploring the reactions of 2-(bromomethyl)acrylates with other 1,3-dipoles to achieve new structures and greater molecular complexity .

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